molecular formula C11H6ClN3O2 B3348777 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one CAS No. 185420-02-4

3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one

Cat. No.: B3348777
CAS No.: 185420-02-4
M. Wt: 247.64 g/mol
InChI Key: YFVKUNSDRSBJQC-UHFFFAOYSA-N
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Description

3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one is a heterocyclic compound that belongs to the class of pyridazino[3,4-b][1,5]benzoxazepines. This compound is characterized by a fused ring system that includes a pyridazine ring, a benzoxazepine ring, and a chlorine substituent at the third position. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine derivatives with appropriate dicarbonyl compounds.

    Cyclization: The pyridazine intermediate undergoes cyclization with a suitable benzoxazepine precursor under acidic or basic conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cycloaddition Reactions: The fused ring system can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or alkoxy derivatives.

    Oxidation Products: N-oxides of the pyridazine ring.

    Reduction Products: Dihydro derivatives of the benzoxazepine ring.

Scientific Research Applications

3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

IUPAC Name

3-chloro-6H-pyridazino[3,4-b][1,5]benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2/c12-9-5-6-10(16)13-7-3-1-2-4-8(7)17-11(6)15-14-9/h1-5H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVKUNSDRSBJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC(=NN=C3O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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